(5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the treatment of metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves the following steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Piperidin-1-ylmethyl Group: This step involves the alkylation of the thiazolidine-2,4-dione core with a piperidin-1-ylmethyl halide.
Formation of the Benzylidene Moiety: The final step is the condensation of the intermediate with 4-(benzyloxy)benzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidin-1-ylmethyl group.
Reduction: Reduction reactions may target the benzylidene moiety, converting it to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazolidine-2,4-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidin-1-ylmethyl group.
Reduction: Reduced derivatives of the benzylidene moiety.
Substitution: Substituted thiazolidine-2,4-dione derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Therapeutic Agent:
Drug Development: Used as a lead compound for the development of new drugs.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Potential use in the production of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione with similar therapeutic applications.
Pioglitazone: A thiazolidinedione used in the treatment of diabetes.
Uniqueness
Structural Features: The presence of the benzyloxybenzylidene and piperidin-1-ylmethyl groups distinguishes it from other thiazolidinediones.
Biological Activity: The unique structural features may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C23H24N2O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(5E)-5-[(4-phenylmethoxyphenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H24N2O3S/c26-22-21(29-23(27)25(22)17-24-13-5-2-6-14-24)15-18-9-11-20(12-10-18)28-16-19-7-3-1-4-8-19/h1,3-4,7-12,15H,2,5-6,13-14,16-17H2/b21-15+ |
InChI Key |
MIEUGUIQMWTOAG-RCCKNPSSSA-N |
SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=O |
Isomeric SMILES |
C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/SC2=O |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.